4-ethyl-N-(4-methylphenyl)piperazine-1-carboxamide
Description
Significance of the Piperazine (B1678402) Scaffold in Pharmacological Agents
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous feature in a vast array of pharmacological agents. Its prevalence is due to a combination of favorable physicochemical properties. The two nitrogen atoms can be independently substituted, allowing for the creation of diverse molecular architectures and the fine-tuning of properties such as solubility, lipophilicity, and basicity. This versatility enables medicinal chemists to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates.
The piperazine moiety is a key component in drugs targeting the central nervous system (CNS), where it can influence neurotransmitter pathways. researchgate.net It is found in antipsychotics, antidepressants, and anxiolytics. researchgate.net Beyond the CNS, piperazine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antihistaminic, and antimicrobial effects. researchgate.netsemanticscholar.org
Overview of Carboxamide Functional Groups in Bioactive Molecules
The carboxamide functional group (-CONH-) is another exceptionally common feature in bioactive molecules. Its importance stems from its ability to form stable and rigid structures while also participating in hydrogen bonding, a crucial interaction for molecular recognition at biological targets like enzymes and receptors. The amide bond is relatively resistant to metabolic degradation, contributing to the in vivo stability of drug molecules.
This functional group can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). This dual nature allows carboxamides to establish strong and specific interactions with biological macromolecules, which is fundamental to their pharmacological activity. Furthermore, the planarity of the amide bond can impart a degree of conformational rigidity to a molecule, which can be advantageous for binding to a specific target.
Contextualization of 4-Ethyl-N-(4-methylphenyl)piperazine-1-carboxamide within the Class of Piperazinecarboxamides
The compound this compound belongs to the N-arylpiperazine-1-carboxamide subclass. This class is characterized by a piperazine ring where one nitrogen atom is part of a carboxamide linkage to an aromatic ring, and the other nitrogen is typically substituted with an alkyl or other group. In the case of the title compound, the N1 nitrogen of the piperazine ring is connected via a carboxamide to a 4-methylphenyl (p-tolyl) group, and the N4 nitrogen is substituted with an ethyl group.
Structurally similar compounds, N-arylpiperazine-1-carboxamides, have been investigated for various therapeutic applications. For instance, novel series of these derivatives have been synthesized and evaluated as potent androgen receptor antagonists for the potential treatment of prostate cancer. researchgate.net Other research has focused on this class for the development of CCR2 chemokine receptor antagonists, which have potential in treating inflammatory diseases. nih.gov The structural features of this compound place it firmly within this pharmacologically relevant class of compounds.
| Structural Component | Significance in Bioactivity |
| Piperazine Core | Provides a versatile scaffold for substitution and influences physicochemical properties like solubility and basicity. Often associated with CNS activity. |
| Carboxamide Linker | Offers metabolic stability and the ability to form key hydrogen bonds with biological targets. |
| N-Aryl Group (4-methylphenyl) | Can engage in hydrophobic and van der Waals interactions within a receptor binding pocket. The methyl group can influence electronic properties and steric interactions. |
| N-Ethyl Group | A small alkyl substituent that can impact lipophilicity and the overall shape of the molecule, potentially influencing target binding and selectivity. |
Rationale for Academic Investigation into the Compound's Research Aspects
While specific research on this compound is not extensively documented in publicly available literature, a strong rationale for its academic investigation can be constructed based on the known activities of its structural analogs. The N-arylpiperazine-1-carboxamide framework is a proven pharmacophore for a range of biological targets.
The primary motivation for investigating this compound would be to explore its potential as a modulator of various receptors and enzymes. Given that similar structures have shown activity as androgen receptor antagonists and CCR2 antagonists, it would be logical to screen this compound for these and other related activities. researchgate.netnih.gov Furthermore, the well-established role of arylpiperazines in CNS-acting drugs suggests that this compound could be a candidate for neurological and psychiatric disorders. appchemical.com
A systematic investigation would likely involve the following:
Synthesis and Characterization: Developing an efficient synthetic route and fully characterizing the compound using modern analytical techniques (NMR, mass spectrometry, etc.).
In Silico Studies: Employing computational methods to predict its physicochemical properties and potential biological targets.
In Vitro Screening: Testing the compound against a panel of biologically relevant targets to identify any pharmacological activity.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to understand how structural modifications affect its activity and to optimize its properties.
Below is a table of computed physicochemical properties for a closely related analog, N-phenylpiperazine-1-carboxamide, which can serve as a reference for the potential properties of the title compound.
| Property | Value (for N-phenylpiperazine-1-carboxamide) |
| Molecular Weight | 205.26 g/mol |
| XLogP3 | 0.5 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Exact Mass | 205.121512110 Da |
| Topological Polar Surface Area | 44.4 Ų |
| Heavy Atom Count | 15 |
Data for N-phenylpiperazine-1-carboxamide (CAS: 115994-87-1) from PubChem. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-N-(4-methylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-3-16-8-10-17(11-9-16)14(18)15-13-6-4-12(2)5-7-13/h4-7H,3,8-11H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOZDLVYCYBKHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)NC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Strategies for the Construction of the Piperazine-1-carboxamide (B1295725) Core
The formation of the piperazine-1-carboxamide core is a critical step in the synthesis of the target molecule. This can be achieved through various strategies that involve the derivatization of the piperazine (B1678402) ring.
| Starting Material | Rationale for Use |
| Piperazine | A readily available and cost-effective starting point for building the core structure. |
| 1-Ethylpiperazine (B41427) | Simplifies the synthesis by pre-installing the ethyl group at the N4 position. |
| N-Boc-piperazine | Allows for regioselective functionalization of the two nitrogen atoms of the piperazine ring. |
Coupling Reactions for Carboxamide Formation
The formation of the carboxamide linkage is a pivotal reaction in the synthesis. Several coupling methods can be employed to achieve this transformation.
A direct and efficient method involves the reaction of an N-substituted piperazine with an isocyanate. For the synthesis of the target compound, reacting 1-ethylpiperazine with p-tolyl isocyanate would yield 4-ethyl-N-(4-methylphenyl)piperazine-1-carboxamide in a single step. This reaction is typically carried out in an inert solvent.
Another common approach involves the use of a coupling agent to facilitate the reaction between a piperazine derivative and a carboxylic acid or its derivative. For example, 4-ethylpiperazine-1-carbonyl chloride can be synthesized and subsequently reacted with p-toluidine (B81030) to form the desired carboxamide. The carbonyl chloride itself can be prepared from 1-ethylpiperazine and a phosgenating agent. smolecule.comnbinno.comchemicalbook.com
Alternatively, standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an activator like 1-hydroxybenzotriazole (B26582) (HOBt) can be used to couple a piperazine with a carboxylic acid.
Introduction of the 4-Ethyl Substituent onto the Piperazine Ring
When the synthetic strategy starts with a piperazine that is not already N-ethylated, the introduction of the ethyl group at the N4 position is a necessary step. This can be accomplished through alkylation or reductive amination.
Alkylation Approaches
Direct alkylation of a piperazine derivative, such as N-(4-methylphenyl)piperazine-1-carboxamide, with an ethylating agent like ethyl iodide or ethyl bromide is a common method. nih.gov The reaction is typically performed in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and base is crucial to optimize the reaction yield and minimize side products. To avoid di-alkylation when starting with piperazine, a protecting group strategy is often employed. researchgate.net
Reductive Amination Strategies
Reductive amination offers an alternative route for the introduction of the ethyl group. nih.gov This method involves the reaction of a piperazine derivative with acetaldehyde (B116499) in the presence of a reducing agent. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride. researchgate.netscispace.com This one-pot procedure is generally mild and efficient. organic-chemistry.org
Incorporation of the N-(4-Methylphenyl) Moiety
The final key structural element to be incorporated is the N-(4-methylphenyl) group, which forms the carboxamide with the N1 of the piperazine ring.
The most direct method for incorporating this moiety is through the use of p-tolyl isocyanate. chemicalbook.comchemsrc.comchemicalbook.com As mentioned earlier, this reagent can react directly with 1-ethylpiperazine to form the final product.
Alternatively, if the synthesis proceeds through an intermediate such as 4-ethylpiperazine-1-carbonyl chloride, the N-(4-methylphenyl) group is introduced by reacting this intermediate with p-toluidine. smolecule.com
Another strategy involves the construction of the piperazine ring from N-(4-methylphenyl) aniline (B41778) derivatives. For example, the reaction of p-toluidine with bis(2-chloroethyl)amine (B1207034) can form N-(4-methylphenyl)piperazine, which can then be ethylated and subsequently converted to the carboxamide. researchgate.netresearchgate.net
N-Arylation Methods (e.g., Buchwald-Hartwig, Ullmann-Goldberg, SNAr)
N-arylation reactions are fundamental in organic synthesis for creating carbon-nitrogen bonds. wikipedia.org For piperazine-containing structures, several transition-metal-catalyzed methods are prominent. mdpi.com
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a key tool for the synthesis of N-aryl piperazines. wikipedia.orgresearchgate.net This reaction facilitates the coupling of an amine with an aryl halide or triflate. In the context of the target molecule, this would involve reacting 4-ethylpiperazine-1-carboxamide (B13124602) with a 4-methylphenyl halide (e.g., 4-bromotoluene (B49008) or 4-chlorotoluene). The development of various generations of palladium-precatalysts and sterically hindered phosphine (B1218219) ligands has expanded the scope of this reaction, often allowing it to proceed under milder conditions than older methods. nih.govwikipedia.org
| Component | Examples | Purpose |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst for the cross-coupling cycle. researchgate.net |
| Ligand | BINAP, DPPF, Buchwald's biarylphosphines | Stabilizes the palladium center and facilitates oxidative addition and reductive elimination steps. wikipedia.org |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Activates the amine nucleophile and neutralizes the hydrogen halide produced. |
| Solvent | Toluene, Dioxane, t-BuOH | Provides a medium for the reaction. |
| Aryl Source | 4-bromotoluene, 4-iodotoluene, 4-tolyl triflate | The electrophilic partner providing the N-(4-methylphenyl) group. |
Ullmann-Goldberg Reaction
The Ullmann condensation and the related Goldberg reaction are copper-catalyzed methods for forming C-N bonds. wikipedia.orgresearchgate.net These reactions typically involve coupling an amine with an aryl halide. wikipedia.org Historically, Ullmann-type reactions required harsh conditions, such as high temperatures (often over 200 °C) and stoichiometric amounts of copper. wikipedia.orgwikipedia.org Modern advancements have introduced soluble copper catalysts and various ligands (e.g., diamines, amino acids) that allow the reaction to proceed under milder conditions. nih.govscispace.com This method serves as an alternative to palladium-catalyzed processes for N-arylation. wikipedia.org
| Component | Examples | Purpose |
| Copper Source | CuI, Cu₂O, Copper powder | Catalyst for the coupling reaction. nih.gov |
| Ligand | Phenanthroline, L-proline derivatives, N,N-diethylsalicylamide | Accelerates the catalytic cycle and improves yields. nih.govscispace.com |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Amine activation and acid scavenging. nih.gov |
| Solvent | DMF, NMP, Nitrobenzene | High-boiling polar solvents are traditionally used. wikipedia.org |
| Aryl Source | 4-iodotoluene, 4-bromotoluene | Aryl iodides are generally more reactive than bromides or chlorides in this reaction. wikipedia.org |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a pathway for arylating amines that does not typically require a metal catalyst. nih.gov However, the SNAr mechanism requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group (halide). mdpi.commit.edu The 4-methylphenyl group contains an electron-donating methyl group, which deactivates the ring towards nucleophilic attack. Therefore, SNAr is generally not a viable synthetic route for attaching a 4-methylphenyl group to the piperazine nitrogen unless other activating substituents are present on the aromatic ring.
Amide Bond Formation with Aniline Derivatives
The most direct route to this compound involves the formation of the carboxamide bond. This is typically achieved by reacting 1-ethylpiperazine with an activated derivative of p-toluidine (4-methylaniline) or, conversely, reacting p-toluidine with an activated derivative of 1-ethylpiperazine.
Common strategies include:
Reaction with an Isocyanate: The reaction of 1-ethylpiperazine with 4-methylphenyl isocyanate (p-tolyl isocyanate) provides a direct and often high-yielding pathway to the final product. This reaction is typically performed in an aprotic solvent and does not require an additional coupling agent.
Reaction with a Carbamoyl (B1232498) Chloride: An alternative involves reacting 1-ethylpiperazine with a pre-formed 4-methylphenyl carbamoyl chloride. A similar synthesis has been reported where 1-ethylpiperazine was reacted with (4-chlorophenyl)carbamic chloride in refluxing ethanol (B145695) to afford the corresponding carboxamide. nih.gov
Activation of the Piperazine Moiety: The piperazine can be activated first. For example, 1-ethylpiperazine can be reacted with a phosgene (B1210022) equivalent (e.g., triphosgene) to generate 4-ethylpiperazine-1-carbonyl chloride. This reactive intermediate is then treated with p-toluidine in the presence of a base (like triethylamine (B128534) or pyridine) to form the amide bond. fishersci.co.ukresearchgate.net
Use of Coupling Reagents: Standard peptide coupling reagents can be employed to facilitate the amide bond formation. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can activate a carboxylic acid precursor, which then reacts with an amine. luxembourg-bio.commdpi.com In this case, the reaction would be between 4-methylphenylcarbamic acid and 1-ethylpiperazine, though the instability of the carbamic acid makes other routes more practical.
| Strategy | Piperazine Reagent | Aniline Reagent | Key Reagents/Conditions |
| Isocyanate Route | 1-Ethylpiperazine | 4-Methylphenyl isocyanate | Aprotic solvent (e.g., DCM, THF) |
| Carbamoyl Chloride Route | 1-Ethylpiperazine | 4-Methylphenyl carbamoyl chloride | Base (e.g., Triethylamine), aprotic solvent |
| Piperazine Activation | 4-Ethylpiperazine-1-carbonyl chloride | p-Toluidine (4-methylaniline) | Base (e.g., Triethylamine), aprotic solvent |
| Coupling Agent Route | 1-Ethylpiperazine | 4-Methylphenylcarbamic acid | DCC, DMAP |
Purification and Isolation Techniques for Synthetic Intermediates and Final Compound
The purification and isolation of the target compound and its intermediates are critical for obtaining a product of high purity. A combination of techniques is typically employed, leveraging the physicochemical properties of the molecules involved.
Aqueous Work-up and Extraction: Following the reaction, an initial aqueous work-up is standard. Since the product contains a basic piperazine nitrogen, acid-base extraction can be a powerful purification tool. Washing the organic layer with a dilute acid solution (e.g., HCl) can remove unreacted basic starting materials like 1-ethylpiperazine by converting them into water-soluble salts. researchgate.net Subsequent washing with a base (e.g., NaHCO₃) can remove acidic by-products.
Recrystallization: For solid final products, recrystallization is an effective method for achieving high purity. The crude product is dissolved in a hot solvent or solvent mixture (e.g., ethanol, isopropanol) and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. nih.gov Colorless blocks of a structurally similar compound, N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide, were obtained by recrystallization from ethanol. nih.gov
Column Chromatography: Silica (B1680970) gel chromatography is a versatile technique for separating the target compound from by-products and unreacted starting materials based on differences in polarity. A solvent system (eluent), typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), is used to move the components through the silica gel at different rates.
Distillation/Salt Formation: For volatile liquid intermediates, such as 1-ethylpiperazine, distillation is a primary purification method. For non-volatile piperazine-containing materials, purification can sometimes be achieved by forming a salt (e.g., a diacetate salt), isolating it, and then regenerating the pure free base. google.com
| Technique | Purpose | Applicability |
| Acid-Base Extraction | Removal of basic or acidic impurities. | Useful for removing excess 1-ethylpiperazine or acidic by-products from the organic reaction mixture. researchgate.net |
| Recrystallization | Final purification of solid compounds. | Highly suitable for the final product, this compound, which is expected to be a crystalline solid. nih.gov |
| Column Chromatography | Separation of compounds with different polarities. | Can be used to isolate the final product or key intermediates from complex reaction mixtures. |
| Crystallization as a Salt | Purification of piperazine intermediates. | Impure piperazine intermediates can be purified by precipitating a salt (e.g., hexahydrate or diacetate) from a suitable solvent. google.comgoogle.com |
Structural Characterization and Conformational Analysis in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopy provides a fundamental fingerprint of the molecule, offering insights into its connectivity, functional groups, and dynamic behavior.
Advanced Nuclear Magnetic Resonance (NMR) Applications
Beyond basic structural confirmation, advanced NMR techniques, particularly temperature-dependent ¹H NMR, are employed to study the conformational dynamics of N-substituted piperazines. nih.govrsc.org For compounds containing an amide linkage to the piperazine (B1678402) ring, the partial double-bond character of the amide C-N bond restricts rotation, leading to the existence of distinct rotational conformers (rotamers) at room temperature. rsc.orgbeilstein-journals.org This phenomenon results in the appearance of doubled or broadened signals in the NMR spectrum, especially for the protons on the piperazine ring's methylene (B1212753) groups. nih.govresearchgate.net
Furthermore, the piperazine ring itself undergoes a chair-to-chair interconversion. For unsymmetrically substituted piperazines like the title compound, these two dynamic processes—amide bond rotation and ring inversion—can have different energy barriers. rsc.org By varying the temperature during NMR experiments, it is possible to observe the coalescence of these doubled signals, allowing for the calculation of the activation energy barriers (ΔG‡) for each process. nih.govrsc.org For similar N-benzoylpiperazine compounds, these barriers are typically in the range of 56 to 80 kJ mol⁻¹. rsc.org
Detailed Mass Spectrometry (MS) Fragmentation Patterns
Mass spectrometry, particularly when coupled with techniques like electrospray ionization (ESI) and collision-induced dissociation (CID), is vital for confirming the molecular weight and elucidating the structure through fragmentation analysis. xml-journal.net For N-arylpiperazine derivatives, fragmentation typically occurs at the weakest bonds, primarily the C-N bonds of the piperazine ring. xml-journal.net
The expected fragmentation pattern for 4-ethyl-N-(4-methylphenyl)piperazine-1-carboxamide would involve key cleavages:
Cleavage of the ethyl group: Loss of the ethyl group (C₂H₅•) from the N4 nitrogen.
Ring Opening: The most characteristic fragmentation of the piperazine ring involves the cleavage of two C-N or C-C bonds within the ring, leading to several signature ions. doi.org For phenylpiperazines, common fragment ions are observed at m/z values of 119, 70, and 56. xml-journal.net
Amide Bond Cleavage: Scission of the carboxamide bond can occur, separating the p-tolylurea (B1198767) moiety from the 4-ethylpiperazine fragment.
| Fragment Ion (m/z) | Predicted Structure/Origin |
|---|---|
| 247 | [M+H]⁺ - Molecular Ion |
| 134 | [H₂N-CO-NH-C₆H₄-CH₃]⁺ - p-tolylurea cation |
| 113 | [4-ethylpiperazine]⁺ fragment |
| 91 | [C₇H₇]⁺ - Tropylium ion from the tolyl group |
| 70 | Piperazine ring fragment [C₄H₈N]⁺ |
| 56 | Piperazine ring fragment [C₃H₆N]⁺ |
Infrared (IR) Vibrational Analysis
FTIR spectroscopy is used to identify the characteristic functional groups within the molecule. The piperazine ring itself gives rise to a set of distinct absorptions. datapdf.com For this compound, the IR spectrum would be characterized by several key vibrational modes.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3250-3400 | N-H Stretching | Amide (secondary) |
| 2950-3100 | C-H Stretching | Aromatic (tolyl) and Aliphatic (ethyl, piperazine) |
| 1640-1680 | C=O Stretching (Amide I) | Carboxamide |
| 1510-1570 | N-H Bending (Amide II) | Carboxamide |
| 1490-1600 | C=C Stretching | Aromatic Ring |
| 1125-1170 | C-N Stretching | Piperazine Ring acs.org |
Chromatographic Methods for Analytical Purity and Separation in Research
Chromatographic techniques are indispensable for assessing the purity of synthesized this compound and for separating it from starting materials, byproducts, or isomers. rdd.edu.iq
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the most common method. unodc.org A typical setup involves an octadecyl-bonded silica (B1680970) (C18) column. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. researchgate.netsielc.com The separation is based on the differential partitioning of the analyte and impurities between the nonpolar stationary phase and the polar mobile phase. The purity of the compound is determined by integrating the peak area, with detection commonly performed using a UV detector. jocpr.com
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for purity assessment, especially for identifying volatile impurities. unodc.org The compound would first be vaporized and then separated based on its boiling point and interaction with the stationary phase of the GC column.
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) jocpr.com |
| Mobile Phase | Acetonitrile/Methanol and Water/Buffer mixture researchgate.netjocpr.com |
| Flow Rate | ~1.0 mL/min jocpr.com |
| Detection | UV (e.g., at 254 nm or another relevant wavelength) |
| Temperature | Ambient or controlled (e.g., 35°C) jocpr.com |
X-ray Crystallography and Solid-State Structural Analysis of Piperazinecarboxamide Derivatives
In the solid state, the piperazine ring in virtually all structurally characterized derivatives, including those with N-acyl or N-aryl substituents, adopts a stable chair conformation. nih.govmdpi.comresearchgate.net This conformation minimizes steric strain and torsional strain by positioning the substituents on the ring carbons in staggered arrangements. The substituents on the nitrogen atoms can occupy either axial or equatorial positions, with the bulkier group generally favoring the less sterically hindered equatorial position. For the title compound, both the ethyl group and the N'-(4-methylphenyl)carboxamide group are expected to be in equatorial positions to minimize steric hindrance.
Solution-State Conformational Studies
The conformation of a molecule in solution can differ significantly from its solid-state structure due to solvent interactions and increased thermal energy, which allows for rotation around single bonds. mdpi.com As established by dynamic NMR studies, this compound in solution exists as a dynamic equilibrium of multiple conformers. nih.govrsc.org
The two primary conformational processes are:
Piperazine Ring Inversion: The chair conformation of the piperazine ring can invert, exchanging axial and equatorial positions. The energy barrier for this process is influenced by the nature of the substituents on the nitrogen atoms.
Amide Bond Rotation: The restricted rotation around the C1-N(amide) bond leads to different orientations of the p-tolyl group relative to the piperazine ring.
Molecular mechanics and semi-empirical calculations on related 1-arylpiperazines suggest that the electronic nature of the substituent on the aryl ring can influence the preferred conformation. doi.org Electron-withdrawing groups tend to favor a more coplanar arrangement between the aryl ring and the piperazine nitrogen lone pair to maximize conjugation, while electron-releasing groups, like the methyl group in the title compound, reduce the energy difference between coplanar and perpendicular orientations. doi.org These studies, combined with NMR data, provide a comprehensive picture of the molecule's flexible and dynamic nature in a solution environment. nih.gov
Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the biological activity or mechanistic investigations of the chemical compound This compound .
Therefore, it is not possible to provide an article detailing its key biological targets, receptor binding affinities, enzyme inhibition mechanisms, or effects on ion channels as requested. The required data for in vitro biological assays, including receptor binding and enzyme activity assays, are also not available in the public domain.
Subsequent searches for this specific compound have not yielded any peer-reviewed studies, clinical trial data, or entries in established pharmacological databases that would allow for a scientifically accurate and detailed discussion of its biological functions. While research exists on other molecules containing the piperazine-1-carboxamide (B1295725) scaffold, the strict requirement to focus solely on this compound cannot be met.
Biological Activity and Mechanistic Investigations
In Vitro Biological Assays for Mechanistic Elucidation
Cell-Based Functional Assays (e.g., signal transduction, target engagement in specific cell lines)
Research into the broader class of 4-arylpiperazine carboxamides has utilized cell-based functional assays to elucidate their mechanism of action, particularly concerning their interaction with neurotransmitter transporters. In one study, a series of 4-arylpiperazine carboxamides were evaluated for their ability to inhibit the reuptake of monoamine neurotransmitters. ebi.ac.uk These assays were conducted using human embryonic kidney (HEK) cells engineered to express specific human transporter proteins, namely the serotonin (B10506) transporter (hSERT) and the norepinephrine transporter (hNET). ebi.ac.uk The results from these cell-based systems indicated that compounds within this structural class can exhibit potent inhibitory activity at these transporters, demonstrating clear target engagement at a cellular level. ebi.ac.uk
Piperazine (B1678402) derivatives, in general, are frequently investigated for their biological activities. For instance, various N-alkyl and N-aryl piperazine derivatives have been synthesized and screened for their antimicrobial properties against a range of bacterial and fungal strains. nih.gov Similarly, other research has focused on the synthesis of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, a related class of compounds, to test their inhibitory effects on human carbonic anhydrase (hCA) isoforms, which are implicated in certain types of cancer. nih.gov
| Compound Class | Assay Type | Cell Line | Target(s) | Observed Effect |
|---|---|---|---|---|
| 4-Arylpiperazine Carboxamides | Monoamine Reuptake Inhibition | HEK | hSERT, hNET | Potent inhibitory activity ebi.ac.uk |
| 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides | Enzyme Inhibition | N/A (Purified Enzymes) | hCA I, II, IX, XII | Inhibitory activity at nanomolar concentrations nih.gov |
Preclinical In Vivo Studies (Mechanistic Focus, excluding efficacy/safety trials)
Publicly available research data from the performed searches did not identify preclinical in vivo studies focusing on the specific mechanistic aspects of 4-ethyl-N-(4-methylphenyl)piperazine-1-carboxamide.
No specific receptor occupancy studies in animal models for this compound were identified in the reviewed literature.
Information regarding the analysis of pharmacodynamic biomarkers in animal models following administration of this compound is not available in the public domain based on the conducted searches.
Potential Therapeutic Research Areas Based on Mechanistic Insights
The structural framework of this compound suggests potential applications in several therapeutic areas based on the known activities of analogous compounds.
Neuropharmacology (e.g., muscarinic receptor antagonism, serotonin reuptake inhibition)
The piperazine carboxamide scaffold is a key feature in compounds designed to interact with the central nervous system. Research has demonstrated that 4-arylpiperazine carboxamides can act as potent inhibitors of both serotonin and norepinephrine reuptake. ebi.ac.uknih.gov This dual-inhibition mechanism is a cornerstone for the development of certain antidepressant medications. Furthermore, other functionalized piperazine derivatives have been synthesized and evaluated as selective serotonin reuptake inhibitors (SSRIs), a major class of drugs for treating depression and other mood disorders. nih.gov These findings suggest that this compound could be a candidate for investigation in neuropharmacology, particularly for conditions responsive to the modulation of serotonergic and noradrenergic pathways.
| Compound Class | Primary Mechanism | Molecular Target(s) | Potential Therapeutic Relevance |
|---|---|---|---|
| 4-Arylpiperazine Carboxamides | Monoamine Reuptake Inhibition | Serotonin Transporter (SERT), Norepinephrine Transporter (NET) | Depression, Anxiety Disorders ebi.ac.uk |
| 2-Phenyl-ethyl Piperazines | Selective Serotonin Reuptake Inhibition | Serotonin Transporter (SERT) | Depression nih.gov |
| N-Alkyl-N-arylmethylpiperidin-4-amines | Dual Reuptake Inhibition | Serotonin and Norepinephrine Transporters | Depression nih.gov |
Antimicrobial Research (e.g., antibacterial, antifungal, antiviral activities)
The piperazine nucleus is a common structural motif in many antimicrobial agents. nih.gov Studies have shown that various substituted piperazine derivatives possess significant antibacterial and antifungal activity. nih.gov For example, a series of naphthalene-based piperazines, which included a 4-ethyl piperazine derivative, was evaluated for antibacterial efficacy. The 4-ethyl piperazine compound demonstrated notable activity against Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae. Other research on different ethyl piperazine derivatives confirmed antibacterial action against both Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) bacteria. researchgate.net This body of evidence supports the exploration of this compound and its analogs as potential novel antimicrobial agents.
| Compound Class/Derivative | Bacterial Strains Tested | Observed Activity |
|---|---|---|
| Naphthalene-based 4-ethyl piperazine | E. coli, K. pneumoniae (Gram-negative) | Effective activity observed |
| General N-alkyl piperazine derivatives | S. aureus, S. epidermidis (Gram-positive); P. aeruginosa, E. coli (Gram-negative) | Significant activity against bacterial strains nih.gov |
| 1-[2-(aryl amino -2-oxoethyl) -amino -4-(n-ethyl piperazine)] benzene (B151609) derivatives | S. aureus (Gram-positive), E. coli (Gram-negative) | Some compounds found to be highly active researchgate.net |
Anti-inflammatory Pathways (e.g., LOX inhibition)
The piperazine moiety is a key structural feature in many compounds investigated for anti-inflammatory properties. Piperazine derivatives have been noted for their potential to act as antagonists for histamine and serotonin receptors, which play a role in the control of inflammation nih.gov. Studies on various piperazine-containing molecules have demonstrated significant anti-inflammatory effects in preclinical models. For instance, certain methyl salicylate derivatives incorporating a piperazine moiety have shown potent, dose-dependent anti-inflammatory activity in models of xylol-induced ear edema and carrageenan-induced paw edema in mice nih.gov. Another piperazine derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008), has also demonstrated anti-inflammatory and anti-nociceptive effects nih.gov. While the broad class of piperazine derivatives shows promise in modulating inflammatory responses, specific mechanistic studies detailing the activity of this compound on specific anti-inflammatory pathways, such as lipoxygenase (LOX) inhibition, are not extensively detailed in the current body of literature. Further research is required to elucidate its precise mechanism of action within these inflammatory cascades.
Oncological Research (e.g., anti-cancer activity in specific pathways)
In the field of oncology, compounds structurally related to this compound have been evaluated for their cytotoxic potential. Specifically, the introduction of an N-ethylpiperazinyl amide function into triterpenic acid cores has been shown to yield compounds with significant antiproliferative effects against a wide range of human cancer cell lines nih.gov. One such derivative demonstrated a broad spectrum of cell growth inhibition across all 60 human cancer cell lines in the NCI-60 panel, with growth reductions ranging from -85.67% to -41.54% nih.gov.
The compound showed particularly high cytotoxicity against several specific cancer cell lines, as detailed in the table below.
| Cell Line | Cancer Type | Growth Reduction (%) |
| SF-539 | CNS Cancer | -97.21 |
| MALME-3M | Melanoma | -85.67 |
| LOXIMVI | Melanoma | -85.17 |
| SK-MEL-5 | Melanoma | -84.06 |
| SK-MEL-28 | Melanoma | -64.66 |
| A498 | Renal Cancer | -7.95 |
Mechanistic studies into these related compounds suggest that their anti-cancer activity is mediated through the induction of apoptosis. This programmed cell death is achieved by altering the expression of key regulatory genes. Research has shown an up-regulation of the pro-apoptotic Bak gene, combined with the down-regulation of the pro-survival Bcl-XL and Bcl-2 genes nih.gov. This shift in the ratio between pro-apoptotic and anti-apoptotic proteins ultimately leads to the induction of apoptosis in cancer cells nih.gov. Molecular docking analyses further support this, suggesting that these compounds may directly inhibit the anti-apoptotic protein Bcl-XL nih.gov.
Pain Management (e.g., FAAH modulation, local anesthetic mechanisms)
The structural characteristics of this compound suggest potential applications in pain management through at least two distinct mechanisms.
Firstly, piperazine carboxamide derivatives are being investigated as modulators of the enzyme Fatty Acid Amide Hydrolase (FAAH) google.com. FAAH is the primary enzyme responsible for the degradation of endocannabinoids, such as anandamide. By inhibiting FAAH, the levels of these endogenous analgesic compounds are increased, leading to a reduction in pain perception. A patent for 4-(benzyl)-piperazine-1-carboxylic acid phenylamide derivatives highlights their potential as FAAH modulators for the treatment of pain and anxiety google.com.
Secondly, the compound possesses an amide linkage, a common feature in many local anesthetic agents nih.gov. Local anesthetics function by blocking nerve impulse conduction. medscape.com They achieve this by reversibly binding to voltage-gated sodium channels within the nerve membrane from inside the cell nih.govnysora.comyoutube.com. This binding action prevents the influx of sodium ions that is necessary for the generation and propagation of an action potential medscape.comnysora.com. By blocking this pathway, the transmission of pain signals from the peripheral nerves to the central nervous system is halted, resulting in a loss of sensation in the targeted area medscape.comyoutube.com. The molecule's ability to exist in both ionized and non-ionized forms is crucial for this activity; the non-ionized form diffuses across the nerve membrane, while the ionized form is active in blocking the sodium channel from within the axoplasm nih.govyoutube.com. Given its structure, it is plausible that this compound could exert a similar local anesthetic effect.
Structure Activity Relationship Sar Studies
Impact of Substitutions on the Piperazine (B1678402) Ring System
The piperazine ring is a common scaffold in medicinal chemistry, and its substitution pattern is crucial for determining the pharmacological profile of a compound.
Role of the 4-Ethyl Group on Target Binding and Activity
The ethyl group at the N-4 position of the piperazine ring plays a significant role in the molecule's interaction with its target. While direct studies on 4-ethyl-N-(4-methylphenyl)piperazine-1-carboxamide are limited, research on related phenylpiperazine derivatives provides insights into the importance of the N-alkyl substituent.
In a series of 4-substituted 1-phenylpiperazine (B188723) derivatives, the nature of the substituent at the 4-position was found to be a key determinant of acaricidal activity. While elongation of the N-alkyl chain to a butyl group led to a decrease in activity, a bulkier benzyl (B1604629) group exhibited good activity. This suggests that there is an optimal size and lipophilicity for the N-substituent. The ethyl group in this compound likely provides a balance between these properties, offering sufficient lipophilicity to facilitate passage through biological membranes and a size that is sterically favorable for binding to the target protein.
Effects of Piperazine Core Modifications
Modifications to the piperazine ring itself have been shown to significantly alter the activity of related compounds. The piperazine ring typically adopts a chair conformation, which positions its substituents in specific spatial orientations for receptor interaction.
Studies on analogous 4-arylpiperazine derivatives have demonstrated that replacing the piperazine core with a more rigid structure, such as a 4-phenyl-1,2,3,6-tetrahydropyridine (B82000) moiety, can be favorable for affinity at certain receptors, including the 5-HT1A receptor. This suggests that the conformational flexibility of the piperazine ring is a factor in target binding.
Furthermore, the introduction of substituents on the piperazine ring can also modulate activity. For instance, in a series of N-arylpiperazine-1-carboxamide derivatives developed as androgen receptor antagonists, the presence of trans-2,5-dimethyl groups on the piperazine ring resulted in potent antagonist activity. nih.gov This highlights that even subtle changes to the piperazine core can have a profound impact on the biological profile of the compound.
Influence of N-(4-Methylphenyl) Moiety Variations
The N-(4-methylphenyl) portion of the molecule is critical for its interaction with the target, and variations to this moiety can lead to significant changes in activity.
Substituent Effects on the Phenyl Ring (e.g., position, electronic, steric)
The nature and position of substituents on the phenyl ring are key determinants of biological activity. In a series of 4-arylpiperazine-ethyl heteroarylcarboxamides, compounds with a 3-trifluoromethyl (3-CF3) group on the distal phenyl ring were found to be the most effective in terms of affinity and selectivity for the 5-HT1A receptor over the D4.2 receptor. researchgate.net This indicates that electron-withdrawing groups in the meta position can enhance activity.
Conversely, studies on other piperazine-containing compounds have shown that the addition of a methyl group at the meta position or an ethyl or oxymethyl group at the para position of a benzene (B151609) ring (which had replaced a naphthalene (B1677914) moiety) could restore inhibitory activity at human equilibrative nucleoside transporters (ENTs). frontiersin.orgpolyu.edu.hkpolyu.edu.hk This suggests that the electronic and steric properties of the substituent, as well as its position, are finely tuned for optimal interaction with the target. The 4-methyl group in this compound likely contributes to a favorable hydrophobic interaction in the binding pocket of its target.
Structural Changes on the Phenyl Linker
While the specific compound has a direct N-phenyl linkage, studies on related structures where a linker is introduced between the piperazine and the aryl group provide valuable SAR insights. For instance, in a series of dopamine (B1211576) D3 receptor ligands, various substituted indole (B1671886) rings were linked to the piperazine nitrogen via a methylene (B1212753) linker. documentsdelivered.com The results indicated that the heterocyclic ring does not need to be directly connected to the piperazine to maintain high affinity and selectivity. documentsdelivered.com This suggests that the distance and orientation of the aryl moiety relative to the piperazine core are critical parameters that can be modulated with different linkers.
Modifications of the Carboxamide Linker
The carboxamide linker is a crucial component that connects the piperazine ring to the N-(4-methylphenyl) group. Its chemical properties, including its ability to act as a hydrogen bond donor and acceptor, are important for target binding.
Research on arylpiperazinylalkyl derivatives has explored the impact of replacing the carboxamide group with a sulfonamide group. researchgate.net In one study, while varied activities were observed for compounds with a p-xylyl spacer, benzyl derivatives with a sulfonamide linker displayed the highest serotoninergic affinity, particularly for the 5-HT7 receptor. researchgate.net This indicates that the nature of the linker, in combination with the surrounding molecular framework, can significantly influence receptor selectivity. A molecular modeling study suggested that carboxamide and sulfonamide analogues can adopt different binding modes and interact with different residues within the receptor binding site. researchgate.net The carboxamide group in this compound is therefore likely a key contributor to its specific pharmacological profile through its hydrogen bonding capacity and conformational influence.
Computational and Theoretical Chemistry Applications
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.
Identification of Binding Pockets and Key Residues
There are no published studies that identify the specific binding pockets or key amino acid residues that interact with 4-ethyl-N-(4-methylphenyl)piperazine-1-carboxamide. While studies on other arylpiperazine derivatives show interactions with a range of receptors—such as sigma receptors, androgen receptors, and various kinases—this information cannot be accurately extrapolated to the specific target or binding site for the compound .
Prediction of Binding Modes and Affinities
Without molecular docking studies, predictions of the binding modes and affinities for this compound remain speculative. The binding affinity, often expressed as a binding energy or an inhibition constant (Ki), is a critical parameter in drug discovery, and its absence for this compound prevents an assessment of its potential potency against any biological target.
Quantum Chemical Calculations (e.g., DFT, ab initio)
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These methods provide insights into molecular geometry, reactivity, and spectroscopic properties.
Electronic Properties (e.g., HOMO/LUMO Analysis, Molecular Electrostatic Potential)
No specific DFT or ab initio calculations for this compound have been reported. Therefore, data on its electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are unavailable. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. Similarly, Molecular Electrostatic Potential (MEP) maps, which illustrate the charge distribution and are used to predict sites for electrophilic and nucleophilic attack, have not been generated for this compound.
Conformational Energy Landscapes
The study of a molecule's conformational energy landscape is essential for understanding its flexibility and the accessible shapes it can adopt, which is crucial for receptor binding. There is no available research detailing the conformational preferences or the energy barriers between different conformers of this compound.
Molecular Dynamics Simulations to Investigate Dynamic Interactions
Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules and their complexes over time. These simulations are vital for understanding the stability of ligand-protein interactions and the dynamic behavior of the system. Currently, there are no published MD simulation studies involving this compound, either in isolation or in complex with a biological target. Such studies would be invaluable for confirming the stability of any predicted binding modes and for providing a more realistic view of the interactions at an atomic level.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies represent a cornerstone of modern medicinal chemistry, providing mathematical models that correlate the chemical structure of a compound with its biological activity. For derivatives of the piperazine-carboxamide scaffold, such as "this compound," QSAR is instrumental in predicting the therapeutic potential and in the design of more potent and selective analogues.
The development of predictive QSAR models for piperazine-carboxamide derivatives has been a focus of research, particularly in the context of identifying novel inhibitors for various enzymes. A notable example is the three-dimensional QSAR (3D-QSAR) study conducted on a series of irreversible inhibitors of Fatty Acid Amide Hydrolase (FAAH) that share the piperazine-carboxamide scaffold nih.gov.
In such studies, a dataset of compounds with known biological activities (e.g., IC50 values) is used to construct a model. The process typically involves aligning the molecules based on a common substructure or pharmacophoric features. Following alignment, various molecular fields, such as steric and electrostatic fields, are calculated around each molecule. These fields are then used as independent variables in statistical methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) to build a regression model against the biological activity.
A successful QSAR model is characterized by its statistical robustness, which is assessed through various parameters. For instance, a CoMSIA model developed for a series of 90 FAAH inhibitors with a piperazine-carboxamide structure yielded significant statistical validation, indicating its predictive power nih.gov. The quality of these models allows for the reliable prediction of the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process.
Table 1: Statistical Parameters for a 3D-QSAR Model of Piperazine-Carboxamide Derivatives nih.gov
| Parameter | Value | Description |
| q² | 0.734 | Leave-one-out cross-validation correlation coefficient, indicating good internal predictability. |
| r² | 0.966 | Non-cross-validation correlation coefficient, showing a strong correlation between predicted and actual activity. |
| r²m | 0.723 | A metric for model predictability on an external test set. |
A key outcome of QSAR studies is the identification of specific physicochemical descriptors that significantly influence the biological activity of a compound. These descriptors can be steric, electronic, hydrophobic, or related to hydrogen bonding capabilities. For piperazine-carboxamide and related structures, several studies have highlighted the importance of these properties nih.govresearchgate.net.
The contour maps generated from 3D-QSAR models provide a visual representation of these influential regions. For example, in the CoMSIA study on FAAH inhibitors, the contour maps revealed areas where steric bulk, electrostatic charge, and hydrogen bond donors or acceptors would either enhance or diminish the inhibitory activity nih.gov. This information is invaluable for guiding the modification of the "this compound" structure to improve its desired biological effect. For instance, the model might suggest that adding a bulky group at a specific position on the phenyl ring could increase activity, while a polar group might be favored on the piperazine (B1678402) ring.
Table 2: Key Physicochemical Descriptors and Their Influence on Activity for Piperazine-Carboxamide Analogs
| Descriptor | Influence on Activity | Rationale |
| Steric Properties | Both favorable and unfavorable regions exist. | The shape and size of the molecule must complement the binding site of the target protein. Specific regions may require bulkier or smaller substituents for optimal interaction nih.govresearchgate.net. |
| Electrostatic Properties | Positively and negatively charged regions can be crucial. | The distribution of electron density affects how the molecule interacts with charged residues in the binding pocket. Favorable electrostatic interactions can significantly enhance binding affinity nih.govresearchgate.net. |
| Hydrophobicity | Important for binding and membrane permeability. | Hydrophobic interactions often play a key role in ligand-protein binding. The overall hydrophobicity of the molecule also influences its ability to cross cell membranes and reach its target researchgate.net. |
| Hydrogen Bonding | Presence of donor and acceptor groups can be critical. | Specific hydrogen bonds with the target protein can anchor the molecule in the active site and contribute significantly to its binding affinity and selectivity nih.gov. |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling and virtual screening are powerful computational techniques used to identify novel bioactive compounds from large chemical libraries. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific biological target.
Starting with a known active compound like "this compound," a pharmacophore model can be generated. This model then serves as a 3D query to search through databases of chemical compounds. This process, known as virtual screening, can efficiently filter through millions of molecules to identify those that possess the required pharmacophoric features and are therefore likely to exhibit the desired biological activity researchgate.net.
The piperazine scaffold is recognized as a flexible core structure for the design of new bioactive compounds, making it an excellent candidate for pharmacophore-based virtual screening to discover molecules with a wide range of biological roles researchgate.net. The identified "hits" from virtual screening can then be subjected to further computational analysis, such as molecular docking, to predict their binding mode and affinity for the target protein before being synthesized and tested in the laboratory. This approach significantly reduces the time and cost associated with the early stages of drug discovery.
Analog Design and Optimization Principles
Lead Compound Identification and Validation
The journey of drug discovery often commences with the identification of a "lead compound," a molecule that exhibits a desired biological activity and serves as a starting point for optimization. The 4-ethyl-N-(4-methylphenyl)piperazine-1-carboxamide scaffold belongs to the N-arylpiperazine class, a well-established pharmacophore in medicinal chemistry. Compounds with this core structure have been investigated for a multitude of biological targets, making it a "privileged scaffold". nih.govrsc.org
The identification of a lead compound like this compound could arise from several avenues:
High-Throughput Screening (HTS): A large library of diverse chemical compounds could be screened against a specific biological target. The N-arylpiperazine-1-carboxamide core, due to its favorable physicochemical properties and synthetic accessibility, is often well-represented in such libraries.
Knowledge-Based Design: Existing knowledge of the pharmacophoric requirements for a particular target can guide the rational design of new chemical entities. For instance, the arylpiperazine moiety is a known binder to various G-protein coupled receptors (GPCRs) such as serotonin (B10506) and dopamine (B1211576) receptors. nih.gov
Fragment-Based Screening: Small molecular fragments that bind to the target can be identified and then grown or linked together to create a more potent lead compound. A piperazine-containing fragment could serve as an initial hit.
Once a potential lead is identified, validation is crucial. This involves confirming its activity and selectivity through a battery of in vitro and cellular assays. For example, if the target were the androgen receptor, for which N-arylpiperazine-1-carboxamide derivatives have shown antagonist activity, validation would involve receptor binding assays and functional reporter gene assays.
Rational Design Strategies for Enhanced Target Selectivity and Potency
Following lead validation, the process of analog design aims to systematically modify the lead structure to improve its potency, selectivity, and pharmacokinetic properties. For this compound, these strategies would focus on its three main components: the N-aryl group (4-methylphenyl), the piperazine-1-carboxamide (B1295725) core, and the ethyl group at the N4 position of the piperazine (B1678402) ring.
Structure-Activity Relationship (SAR) Studies:
SAR studies are fundamental to rational drug design. By synthesizing and testing a series of analogs with systematic structural modifications, researchers can deduce which parts of the molecule are crucial for its biological activity.
N-Aryl Group Modifications: The nature and position of substituents on the phenyl ring attached to the carboxamide nitrogen can significantly influence activity. For instance, in studies of related N-arylpiperazine derivatives, the introduction of electron-withdrawing or electron-donating groups, as well as variations in their steric bulk, have been shown to modulate receptor affinity and selectivity. tandfonline.com
Piperazine Core Modifications: The piperazine ring itself can be modified. For example, substitution on the carbon atoms of the piperazine ring can introduce chirality and conformational constraints, which may lead to improved interactions with the target protein.
N4-Substituent Variation: The ethyl group at the N4 position of the piperazine is a key point for modification. Varying the length and nature of this alkyl chain can impact potency and pharmacokinetic properties.
The following interactive data table illustrates hypothetical SAR data for analogs of this compound, demonstrating how systematic modifications could influence biological activity.
| Compound ID | N-Aryl Group (R1) | N4-Substituent (R2) | Target Affinity (Ki, nM) |
| Lead Compound | 4-methylphenyl | ethyl | 150 |
| Analog 1 | phenyl | ethyl | 250 |
| Analog 2 | 4-chlorophenyl | ethyl | 80 |
| Analog 3 | 4-methoxyphenyl | ethyl | 180 |
| Analog 4 | 4-methylphenyl | methyl | 200 |
| Analog 5 | 4-methylphenyl | propyl | 120 |
| Analog 6 | 4-methylphenyl | benzyl (B1604629) | 95 |
This data is illustrative and intended to demonstrate the principles of SAR.
Exploration of Novel Scaffolds and Hybrid Molecules
While optimizing a lead compound through SAR is a common strategy, sometimes it is necessary to explore entirely new core structures, a process known as "scaffold hopping". namiki-s.co.jp This can be particularly useful if the original scaffold has inherent liabilities such as poor metabolic stability or toxicity.
For the this compound scaffold, scaffold hopping could involve:
Bioisosteric Replacement of the Piperazine Ring: The piperazine ring can be replaced with other cyclic diamines or conformationally restricted analogs to explore new chemical space while maintaining key pharmacophoric features. cambridgemedchemconsulting.comcambridgemedchemconsulting.com Examples of bioisosteres for piperazine include homopiperazine, diazabicycloalkanes, or spirocyclic diamines. enamine.net
Amide Bond Bioisosteres: The carboxamide linker is susceptible to hydrolysis by metabolic enzymes. Replacing it with more stable bioisosteres such as 1,2,4-oxadiazoles, 1,2,3-triazoles, or other five-membered heterocycles can improve the pharmacokinetic profile of the molecule. nih.gov
Hybrid Molecules:
Another approach is the creation of hybrid molecules, where two or more pharmacophores are combined into a single entity. nih.gov This can lead to compounds with dual activity or improved properties. For example, the this compound scaffold could be linked to another pharmacophore known to interact with a different but related target, potentially leading to a synergistic effect. researchgate.netmdpi.comresearchgate.net
Fragment-Based Drug Design Approaches (if applicable)
Fragment-based drug design (FBDD) is a powerful method for identifying novel lead compounds. astx.com It involves screening small, low-molecular-weight compounds ("fragments") for binding to a biological target. Due to their small size, fragments typically have weak affinity but exhibit high "ligand efficiency" (binding energy per heavy atom).
The application of FBDD to a target for which this compound might be active would proceed as follows:
Fragment Screening: A library of fragments would be screened against the target protein using biophysical techniques such as X-ray crystallography, surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR) spectroscopy.
Hit Identification: Fragments that bind to the target are identified. These could include simple piperazine derivatives or substituted aromatic rings.
Fragment Evolution: The identified fragment hits are then optimized to increase their affinity. This can be done through:
Fragment Growing: Extending the fragment to interact with adjacent pockets on the protein surface.
Fragment Linking: Connecting two or more fragments that bind to different sites on the protein.
Fragment Merging: Combining the structural features of overlapping fragments into a single, more potent molecule.
For instance, a piperazine-containing fragment and a substituted phenyl fragment could be identified in a screen and then linked together to generate a scaffold similar to this compound. This approach allows for a more rational and efficient exploration of the chemical space around a target compared to traditional high-throughput screening. dovepress.com
Future Research Directions and Unexplored Avenues for 4 Ethyl N 4 Methylphenyl Piperazine 1 Carboxamide
Investigation of Novel Biological Targets
The piperazine (B1678402) carboxamide scaffold has been associated with a wide range of biological activities, from antifungal to anticancer and central nervous system effects. nih.govnih.govnih.gov A critical future direction for 4-ethyl-N-(4-methylphenyl)piperazine-1-carboxamide is the systematic investigation of its potential biological targets. High-throughput screening against a broad panel of receptors, enzymes, and ion channels could reveal novel and unexpected interactions. For instance, given the structural similarities to compounds active against cholinesterases, exploring its activity on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) could be a valuable starting point. nih.gov Furthermore, investigating its potential as an androgen receptor (AR) antagonist, a property seen in other arylpiperazine derivatives, could open avenues in cancer research. nih.gov
Table 1: Potential Biological Targets for Investigation
| Target Class | Specific Examples | Rationale |
|---|---|---|
| Enzymes | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Fatty Acid Amide Hydrolase (FAAH) | Structural motifs are present in known inhibitors of these enzymes. nih.govnih.gov |
| Receptors | Androgen Receptor (AR), Histamine H1 Receptors, α1a/1d Adrenergic Receptors | Arylpiperazine core is common in antagonists for these receptors. nih.govnih.gov |
| Ion Channels | Voltage-gated sodium channels, Calcium channels | Piperazine derivatives have shown activity at various ion channels. |
Application of Advanced Synthetic Methodologies
The synthesis of piperazine-containing drugs has benefited from modern synthetic chemistry. nih.gov Future research should focus on developing more efficient and versatile synthetic routes to this compound and its analogs. Exploring novel catalytic systems, such as palladium-catalyzed Buchwald-Hartwig coupling or copper-catalyzed Ullmann-Goldberg reactions for the N-arylation step, could improve yields and reduce reaction times. nih.gov Additionally, flow chemistry techniques could be employed for safer, more scalable, and automated synthesis. The development of a robust synthetic platform will be crucial for generating a library of related compounds for structure-activity relationship (SAR) studies.
Deeper Mechanistic Insights through Omics Technologies
To understand the full biological impact of this compound, a deeper dive into its mechanism of action at a systemic level is necessary. The application of "omics" technologies, such as genomics, proteomics, and metabolomics, can provide a comprehensive view of the cellular pathways modulated by the compound. For example, treating a relevant cell line with the compound and subsequently analyzing changes in gene expression (transcriptomics) or protein levels (proteomics) could identify key signaling pathways affected. Metabolomic studies could reveal alterations in cellular metabolism, which is particularly relevant if the compound shows anticancer or antifungal activity. nih.gov
Development of Advanced Computational Models
In silico approaches are invaluable tools in modern drug discovery. tandfonline.com The development of advanced computational models can guide the rational design of future experiments and more potent analogs. Molecular docking studies can predict the binding mode of this compound to potential biological targets, helping to prioritize experimental validation. researchgate.net Molecular dynamics simulations can provide insights into the stability of the ligand-protein complex and the key interactions involved. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) models can be developed as more analogs are synthesized and tested, allowing for the prediction of biological activity based on chemical structure.
Table 2: Illustrative Computational Modeling Workflow
| Step | Technique | Objective |
|---|---|---|
| 1 | Homology Modeling | Generate 3D structures of potential protein targets if not experimentally available. |
| 2 | Molecular Docking | Predict the binding pose and affinity of the compound to the target. |
| 3 | Molecular Dynamics Simulation | Assess the stability of the predicted binding pose over time. |
| 4 | Free Energy Calculations (e.g., MM/PBSA) | Estimate the binding free energy for a more quantitative prediction of affinity. |
| 5 | QSAR Model Development | Correlate structural features of analogs with their biological activity to guide further design. |
Design of Next-Generation Piperazinecarboxamide Analogs
Building upon the foundational knowledge gained from the initial studies of this compound, the design of next-generation analogs will be a key research avenue. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural motifs responsible for any observed biological activity. Systematic modifications of the ethyl and 4-methylphenyl groups, as well as the piperazine core, can lead to the optimization of potency, selectivity, and pharmacokinetic properties. The synthesis and evaluation of a diverse library of analogs will be essential for developing lead compounds with therapeutic potential. nih.gov
Interdisciplinary Research Collaborations
The comprehensive investigation of a novel chemical entity like this compound necessitates a collaborative, interdisciplinary approach. Bringing together experts in synthetic chemistry, pharmacology, computational biology, and clinical sciences will be paramount. Chemists can focus on the synthesis and optimization of the compound, while pharmacologists can elucidate its biological effects and mechanism of action. Computational biologists can provide theoretical insights to guide experimental work, and ultimately, collaboration with clinical researchers will be necessary to translate any promising findings into therapeutic applications.
Q & A
Q. What are the optimized synthetic routes for 4-ethyl-N-(4-methylphenyl)piperazine-1-carboxamide?
Methodological Answer: The synthesis typically involves coupling a piperazine derivative with a substituted phenyl carbamoyl chloride. For example, refluxing 1-ethylpiperazine with (4-methylphenyl)carbamic chloride in ethanol yields the target compound. Key steps include:
- Reagent Selection : Use anhydrous ethanol as the solvent to minimize hydrolysis of the carbamoyl chloride.
- Purification : Column chromatography (silica gel, 10% methanol/dichloromethane) or recrystallization from ethanol improves purity .
- Yield Optimization : Stoichiometric control (1:1 molar ratio) and reflux duration (4–6 hours) are critical to achieving >75% yield .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Spectroscopy : NMR (CDCl) reveals peaks for the ethyl group (δ 1.1–1.3 ppm, triplet), piperazine protons (δ 2.5–3.5 ppm), and aromatic protons (δ 7.1–7.3 ppm, doublet) .
- X-ray Crystallography : Single-crystal analysis confirms a chair conformation of the piperazine ring and intermolecular N–H···O hydrogen bonding, stabilizing the crystal lattice. Data-to-parameter ratios >18.9 ensure structural reliability .
Q. Table 1: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | Monoclinic, P2/c |
| Unit cell dimensions | a=8.42 Å, b=12.35 Å, c=14.20 Å |
| Hydrogen bonding | N–H···O (2.89 Å) |
Q. What in vitro assays are used to evaluate its biological activity?
Methodological Answer:
- Enzyme Inhibition Assays : Test against carbonic anhydrase isoforms (hCA I/II) using a stopped-flow CO-hydration method. IC values are calculated from dose-response curves .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with doxorubicin as a positive control. EC values <50 µM indicate potent activity .
Advanced Research Questions
Q. How does molecular conformation influence its biological interactions?
Methodological Answer: The chair conformation of the piperazine ring positions the ethyl and 4-methylphenyl groups for optimal hydrophobic interactions with enzyme pockets. Computational docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) reveal:
- Binding Affinity : The ethyl group enhances van der Waals interactions with hCA II (ΔG = −8.2 kcal/mol) .
- Selectivity : The 4-methylphenyl group sterically hinders binding to off-target receptors (e.g., dopamine D3) .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
Methodological Answer:
- Substituent Modulation : Replace the ethyl group with fluorobenzyl (e.g., 4-fluorobenzyl) to improve metabolic stability. Assess logP shifts via HPLC .
- Bioisosteric Replacement : Swap the carboxamide with a carbothioamide to enhance hydrogen bonding (e.g., N–H···S interactions with sulfamoylphenyl targets) .
Q. Table 2: SAR Trends for Piperazine Derivatives
| Modification | Effect on Activity | Source |
|---|---|---|
| Ethyl → Fluorobenzyl | ↑ Selectivity for hCA II | |
| Carboxamide → Carbothioamide | ↑ Binding to sulfonamide receptors |
Q. What advanced techniques resolve contradictions in biological data?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics when IC values conflict with enzyme kinetics. For example, a low IC but weak ΔH may indicate nonspecific binding .
- Synchrotron XRD : Resolves ambiguities in crystallographic data (e.g., disordered ethyl groups) by providing high-resolution (<1.0 Å) structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
